molecular formula C19H23O3P B3093645 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1246888-90-3

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No. B3093645
CAS RN: 1246888-90-3
M. Wt: 330.4
InChI Key: BWPDUHMFZCEKIP-UHFFFAOYSA-N
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Description

The compound “3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a complex organic molecule. It contains a benzene ring (a hexagonal ring of carbon atoms) which is a common feature in many organic compounds. The “tert-Butyl” and “2,6-dimethoxyphenyl” groups are substituents on the benzene ring, which can significantly affect the compound’s properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography is a common method used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzene ring is typically reactive towards electrophilic aromatic substitution. The tert-butyl group is generally quite inert but can be oxidized to a carboxylic acid under harsh conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .

Scientific Research Applications

Synthesis and Characterization

  • Derivative Synthesis : This compound is used in synthesizing various derivatives for chemical research. For example, Nassiri (2017) synthesized a series of phenol derivatives using a similar structure, demonstrating its utility in creating novel chemical entities (Nassiri, 2017).

  • Reaction Mechanism Studies : Mironov et al. (2001) studied the reaction of a similar dioxaphosphole with phenylacetylene, focusing on the mechanism of ipso-substitution. This indicates the compound’s role in understanding complex chemical reactions (Mironov et al., 2001).

Pharmacological and Biological Research

  • Antineoplastic Properties : Barghash et al. (2014) explored antineoplastic properties of related phosphonates, indicating potential in cancer research (Barghash et al., 2014).

  • Antioxidant Activity : Shakir et al. (2014) synthesized oxadiazole derivatives containing similar moieties to evaluate their antioxidant properties, highlighting its application in oxidative stress research (Shakir et al., 2014).

Material Science and Photophysical Applications

  • Chemiluminescence Studies : Watanabe et al. (2010) investigated the chemiluminescence of sulfanyl-substituted dioxetanes, which are structurally related, for potential applications in material science (Watanabe et al., 2010).

  • Photodynamic Therapy : Zeki et al. (2021) synthesized phthalocyaninato compounds with similar structures for potential use in photodynamic therapy, illustrating its significance in developing new therapeutic techniques (Zeki et al., 2021).

Chemical Synthesis and Catalysis

  • Ligand Synthesis for Asymmetric Hydrogenation : Tang et al. (2010) developed novel benzoxaphosphole ligands, related to the compound , for use in rhodium-catalyzed asymmetric hydrogenation, demonstrating its utility in catalysis (Tang et al., 2010).

Mechanism of Action

Mode of Action

It is known that the compound is an organophosphorus compound Organophosphorus compounds are often involved in a wide range of biological activities, including enzyme inhibition and modulation of various cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and how stable it is in a biological environment. For rac-BI-DIME, it is known that it should be stored under inert gas (nitrogen or Argon) at 2-8°C

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling it, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as its use in organic synthesis, materials science, or medicinal chemistry .

properties

IUPAC Name

3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPDUHMFZCEKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 2
Reactant of Route 2
3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 3
3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 4
3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 5
Reactant of Route 5
3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 6
3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

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